[2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone
Descripción
This compound belongs to the dihydropyrimidinone class, featuring a 5,6-dihydro-1(4H)-pyrimidinyl core substituted with a 4-chlorobenzyl sulfanyl group at position 2 and a 4-(trifluoromethyl)phenyl methanone moiety at position 1. Its structural uniqueness lies in the combination of a sulfur-containing substituent (sulfanyl group) and electron-withdrawing trifluoromethyl and chlorophenyl groups, which are known to enhance metabolic stability and target binding affinity in medicinal chemistry . A closely related analog, [4-(tert-butyl)phenyl][2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl]methanone (CAS: 866153-36-8), replaces the trifluoromethyl group with a tert-butyl group, highlighting the role of substituent hydrophobicity in modulating activity .
Propiedades
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-pyrimidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2OS/c20-16-8-2-13(3-9-16)12-27-18-24-10-1-11-25(18)17(26)14-4-6-15(7-5-14)19(21,22)23/h2-9H,1,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXZHQIIVXUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1(4H)-pyrimidinyl][4-(trifluoromethyl)phenyl]methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as having a pyrimidinyl core substituted with a sulfanyl group and a trifluoromethylated phenyl ring. The presence of these functional groups is significant for its biological activity. The molecular formula is C18H16ClF3N2OS, with a molecular weight of approximately 396.85 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival. For instance, it has been noted for its inhibitory effects on the c-KIT kinase, which is implicated in various malignancies such as gastrointestinal stromal tumors (GISTs) .
Antitumor Activity
Recent research highlights the compound's antitumor efficacy against various cancer cell lines. Notably, it has shown potent activity against c-KIT mutant variants that are resistant to standard treatments like imatinib. In vivo studies demonstrated significant tumor reduction in mouse models bearing these mutations, indicating its potential as a therapeutic agent for treating resistant forms of cancer .
Case Studies
- Inhibition of c-KIT Mutants : A study demonstrated that the compound effectively inhibited various c-KIT mutants in vitro, leading to reduced cell proliferation in GIST cell lines. The study reported an IC50 value indicating effective concentration levels necessary for inhibition .
- In Vivo Efficacy : In animal models, the compound exhibited favorable pharmacokinetic properties, allowing for sustained therapeutic levels in circulation. Tumor growth was significantly inhibited in models expressing c-KIT mutations resistant to other therapies .
- Potential Antiviral Applications : While direct studies on this specific compound are scarce, related compounds have shown efficacy against a range of viruses, suggesting that further investigation into its antiviral potential could be warranted .
Data Table: Summary of Biological Activity
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Functional Group Impact
- Sulfanyl Group: The sulfur atom in the 4-chlorobenzyl sulfanyl moiety enhances hydrogen bonding and hydrophobic interactions.
- Trifluoromethyl (CF₃) Group: The CF₃ group in the target compound and ’s analog contributes to electron-withdrawing effects, stabilizing the methanone moiety and improving resistance to oxidative metabolism .
- Chlorophenyl vs. Methylbenzyl : The 4-chlorophenyl group in the target compound provides greater steric bulk and lipophilicity compared to the 4-methylbenzyl group in , which may enhance target binding but reduce solubility .
Target Compound and Dihydropyrimidinone Derivatives
Dihydropyrimidinones are known for diverse biological activities. For example, dihydropyrimidin-2(1H)-thione derivatives () exhibit antibacterial and antifungal properties, suggesting that the sulfanyl group in the target compound may similarly enhance antimicrobial activity . However, the trifluoromethylphenyl methanone substituent in the target compound likely shifts its primary activity toward non-retinoid pathways, as seen in ’s imidazopyridazine analogs, which showed preclinical efficacy as retinol-binding protein antagonists .
Heterocyclic Core Variations
- Imidazopyridazine Analogs () : Compounds 72, 74, and 75 demonstrated high purity (HPLC >99%) and preclinical efficacy, with piperidine-linked substituents improving pharmacokinetic profiles. Their rigid cores contrast with the flexible dihydropyrimidinyl core of the target compound, suggesting divergent target selectivity .
- Thienopyrimidinone (): The fused thiophene ring in this analog may enhance aromatic stacking interactions with protein targets, a feature absent in the target compound’s simpler dihydropyrimidinyl core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
